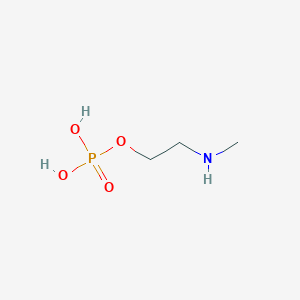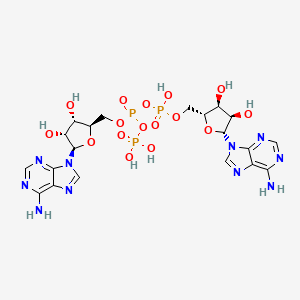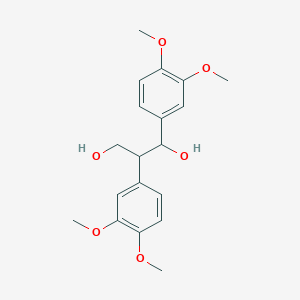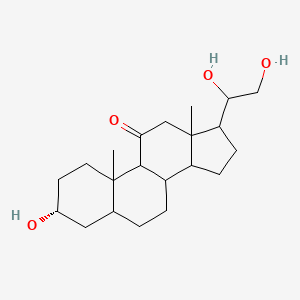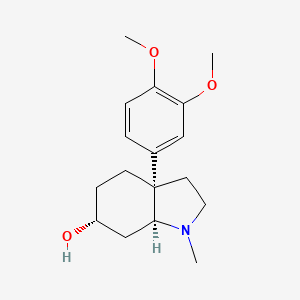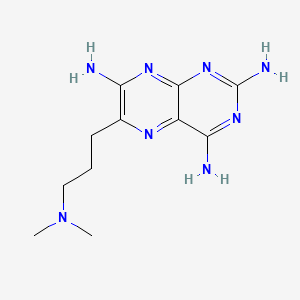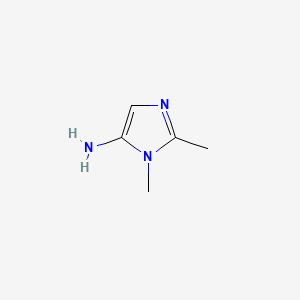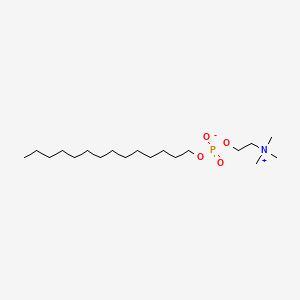
十四烷基磷酸胆碱
描述
十四烷基磷酰胆碱是一种两性离子表面活性剂,常用于膜蛋白的溶解、稳定和纯化。 它属于磷酰胆碱类,以其模拟脂质双层结构的能力而闻名,使其在各种生化和生物物理研究中具有价值 .
科学研究应用
安全和危害
作用机制
十四烷基磷酰胆碱通过与细胞膜的脂质双层相互作用来发挥其作用。它整合到膜中,破坏脂质结构并增加膜流动性。这种作用有利于膜蛋白的溶解,使其可用于进一步研究。 该化合物靶向参与细胞信号传导和转运的膜蛋白和途径 .
类似化合物:
十二烷基磷酰胆碱: 另一种具有较短烷基链的磷酰胆碱,用于类似的应用,但具有不同的溶解特性。
十六烷基磷酰胆碱: 一种具有较长烷基链的磷酰胆碱,提供不同的稳定性和溶解特性.
独特性: 十四烷基磷酰胆碱因其最佳链长而独一无二,这在溶解效率和膜稳定性之间取得了平衡。 这使得它特别适用于溶解和稳定广泛的膜蛋白 .
生化分析
Biochemical Properties
Tetradecylphosphocholine plays a significant role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the purification of G protein-coupled receptors (GPCRs) and other membrane proteins . The nature of these interactions is primarily based on its ability to form micelles, which encapsulate hydrophobic regions of proteins, thereby maintaining their solubility and functionality in aqueous solutions .
Cellular Effects
Tetradecylphosphocholine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the fluidity of cell membranes, which in turn can modulate the activity of membrane-bound receptors and enzymes . Additionally, tetradecylphosphocholine can impact gene expression by altering the microenvironment of the cell membrane, thereby influencing the localization and function of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of tetradecylphosphocholine involves its interaction with membrane lipids and proteins. It binds to the hydrophobic regions of membrane proteins, facilitating their solubilization and stabilization . This interaction can lead to the inhibition or activation of specific enzymes, depending on the context. For example, tetradecylphosphocholine has been shown to inhibit the activity of certain phospholipases by preventing their access to substrate lipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecylphosphocholine can change over time. The compound is relatively stable, but its efficacy can decrease due to degradation or changes in its micelle-forming properties . Long-term studies have shown that tetradecylphosphocholine can maintain the solubility and functionality of membrane proteins for extended periods, although some loss of activity may occur over time .
Dosage Effects in Animal Models
The effects of tetradecylphosphocholine vary with different dosages in animal models. At low doses, it can effectively solubilize membrane proteins without causing significant toxicity . At higher doses, tetradecylphosphocholine can exhibit toxic effects, including disruption of cellular membranes and induction of apoptosis . Threshold effects have been observed, where a specific concentration is required to achieve the desired solubilization without adverse effects .
Metabolic Pathways
Tetradecylphosphocholine is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as phospholipases and acyltransferases, influencing the breakdown and synthesis of phospholipids . These interactions can affect metabolic flux and the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, tetradecylphosphocholine is transported and distributed through interactions with specific transporters and binding proteins . It can accumulate in certain cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it exerts its effects on membrane protein solubilization and stabilization .
Subcellular Localization
Tetradecylphosphocholine is primarily localized in the cell membrane and associated organelles. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . For example, the presence of specific lipid-binding domains can direct tetradecylphosphocholine to particular membrane regions, enhancing its solubilizing effects .
准备方法
合成路线和反应条件: 十四烷基磷酰胆碱可以通过一系列化学反应合成,包括用十四烷基卤化物烷基化磷酰胆碱。该反应通常需要氢氧化钠或碳酸钾等碱来促进亲核取代反应。 该过程涉及在回流条件下加热反应物以确保完全转化 .
工业生产方法: 在工业环境中,十四烷基磷酰胆碱是在大型反应器中生产的,反应物在受控条件下混合和加热。 然后通过结晶或色谱法纯化产品,以获得适合科学研究的高纯度水平 .
化学反应分析
反应类型: 十四烷基磷酰胆碱主要由于磷酰胆碱基团的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 通常涉及烷基卤化物和氢氧化钠等碱。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。
还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂.
主要产物: 这些反应形成的主要产物取决于使用的具体试剂和条件。 例如,与烷基卤化物的取代反应会产生烷基化磷酰胆碱衍生物,而氧化反应可以产生磷酰胆碱氧化物 .
属性
IUPAC Name |
tetradecyl 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-23-25(21,22)24-19-17-20(2,3)4/h5-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETUMLXGYDBOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228358 | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77733-28-9 | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077733289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Tetradecylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



